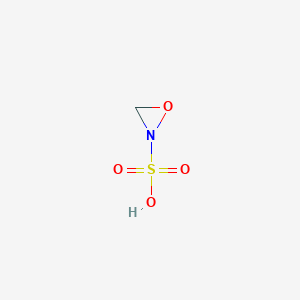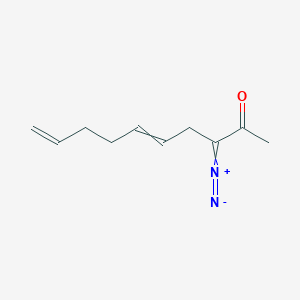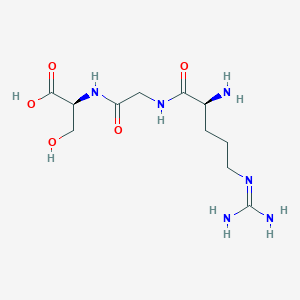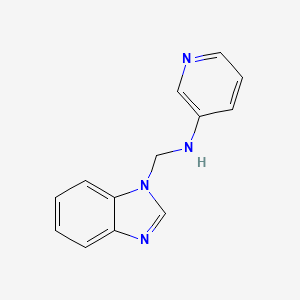
Oxaziridine-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaziridine-2-sulfonic acid: is a member of the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and the presence of two electronegative heteroatoms. This compound, in particular, is recognized for its role as a versatile oxidant and nitrogen-transfer reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxaziridine-2-sulfonic acid can be synthesized through the oxidation of imines with peracids. A common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired oxaziridine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids. The scalability of these reactions is facilitated by the relatively straightforward reaction conditions and the availability of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Oxaziridine-2-sulfonic acid undergoes a variety of chemical reactions, primarily involving oxidation and nitrogen transfer. Key reactions include:
Oxidation: Oxidation of sulfides to sulfoxides and sulfones.
Amination: Transfer of nitrogen to various nucleophiles, including carbon and sulfur nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of mCPBA or other peracids as oxidizing agents.
Amination Reactions: Often carried out in the presence of transition metal catalysts to facilitate the transfer of nitrogen atoms.
Major Products:
Sulfoxides and Sulfones: From the oxidation of sulfides.
Aminated Compounds: From the transfer of nitrogen to nucleophiles.
Wissenschaftliche Forschungsanwendungen
Oxaziridine-2-sulfonic acid has found applications in various fields of scientific research:
Chemistry: Used as a reagent for the oxidation of sulfides and the amination of nucleophiles.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of oxaziridine-2-sulfonic acid involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring facilitates the release of these atoms, making the compound highly reactive. The presence of electron-withdrawing groups, such as the sulfonic acid group, enhances the leaving ability of the nitrogen atom, thereby promoting efficient oxygen and nitrogen transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Diaziridines: Another class of three-membered heterocycles containing nitrogen atoms.
Dioxiranes: Three-membered rings containing two oxygen atoms.
N-Alkyloxaziridines: Oxaziridines with alkyl groups attached to the nitrogen atom
Uniqueness: Oxaziridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which significantly enhances its reactivity and makes it a powerful oxidant and nitrogen-transfer reagent. This distinguishes it from other oxaziridines and similar compounds, which may not possess the same level of reactivity or versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
143231-82-7 |
|---|---|
Molekularformel |
CH3NO4S |
Molekulargewicht |
125.11 g/mol |
IUPAC-Name |
oxaziridine-2-sulfonic acid |
InChI |
InChI=1S/CH3NO4S/c3-7(4,5)2-1-6-2/h1H2,(H,3,4,5) |
InChI-Schlüssel |
NHCVJHKSUVKNBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(O1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)

